1-(3-Methoxy-5-methylpyridin-2-yl)ethanone

Medicinal Chemistry Physicochemical Properties Molecular Weight

Select 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone over generic pyridinyl ethanone analogs for its unique 3-methoxy-5-methyl-2-acetyl substitution, which critically modulates electronic environment, nucleophilicity, and steric hindrance at the reactive carbonyl. This distinct profile ensures predictable reactivity in condensations, cross-couplings, and cycloadditions where simpler analogs fail. Its ≥95% purity minimizes assay variability in HTS campaigns and guarantees reproducible SAR results. The dual substitution pattern offers medicinal chemists a superior scaffold for fine-tuning lipophilicity, solubility, and metabolic stability in lead optimization.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B11813055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxy-5-methylpyridin-2-yl)ethanone
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C(=O)C)OC
InChIInChI=1S/C9H11NO2/c1-6-4-8(12-3)9(7(2)11)10-5-6/h4-5H,1-3H3
InChIKeyBLXIESDNFRUUML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxy-5-methylpyridin-2-yl)ethanone: A Strategic Disubstituted Pyridine Scaffold for Advanced Chemical Synthesis


1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (CAS: 1256787-74-2) is a pyridine derivative characterized by a methoxy group at the 3-position, a methyl group at the 5-position, and an acetyl group at the 2-position of the pyridine ring . With a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol, this compound is classified as an aryl alkyl ketone and serves as a versatile small molecule scaffold for pharmaceutical research and chemical synthesis . The unique 3-methoxy-5-methyl-2-acetyl substitution pattern confers distinct physicochemical properties and reactivity profiles compared to simpler pyridinyl ethanone analogs, making it a strategically important building block for the construction of more complex heterocyclic systems .

Why 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone Cannot Be Replaced by Generic Pyridinyl Ethanone Analogs


Despite sharing a core pyridinyl ethanone structure, generic analogs such as 1-(pyridin-2-yl)ethanone, 1-(5-methylpyridin-2-yl)ethanone, or 1-(3-methoxypyridin-2-yl)ethanone exhibit fundamentally different substitution patterns that critically alter both physicochemical properties and chemical reactivity . The specific combination of a 3-methoxy and a 5-methyl group in the target compound creates a unique electronic environment on the pyridine ring, influencing its nucleophilicity, directing effects in electrophilic aromatic substitution, and steric hindrance around the reactive acetyl carbonyl . These differences directly impact the compound's utility as a synthetic intermediate; substituting an analog lacking the precise substitution pattern could lead to divergent reaction outcomes, failed coupling reactions, or altered physicochemical properties in downstream drug candidates . The following quantitative evidence guide provides a data-driven rationale for selecting this specific disubstituted pyridine over less differentiated alternatives.

Quantitative Differentiation Evidence for 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone Versus Closest Analogs


Molecular Weight Differentiation: 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone vs. 1-(5-methylpyridin-2-yl)ethanone

1-(3-Methoxy-5-methylpyridin-2-yl)ethanone possesses a molecular weight of 165.19 g/mol, which is significantly higher than the 135.17 g/mol of 1-(5-methylpyridin-2-yl)ethanone, a direct analog lacking the 3-methoxy group . This difference of 30.02 g/mol directly correlates to the presence of an additional methoxy substituent, impacting the compound's lipophilicity, solubility, and membrane permeability profiles .

Medicinal Chemistry Physicochemical Properties Molecular Weight

Substitution Pattern Specificity: 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone vs. 1-(3-methoxypyridin-2-yl)ethanone

The target compound features a 5-methyl group in addition to the 3-methoxy group, whereas 1-(3-methoxypyridin-2-yl)ethanone (CAS 379227-03-9) lacks this methyl substituent . This additional methyl group increases the molecular weight by 14.02 g/mol (165.19 vs. 151.17) and introduces steric bulk at the 5-position, which can modulate the reactivity of the acetyl carbonyl and alter the electronic properties of the pyridine ring through inductive effects .

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Vendor-Declared Purity: 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone vs. 1-(3-methoxypyridin-2-yl)ethanone

As offered by a specialized supplier, 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is available with a minimum purity specification of NLT 98% . In comparison, a standard commercial offering of the analog 1-(3-methoxypyridin-2-yl)ethanone is listed at 95% purity . While both products meet general research-grade thresholds, the 3% higher purity baseline of the target compound may reduce the need for additional purification steps in sensitive synthetic sequences.

Chemical Sourcing Purity Quality Control

Functional Group Density: Acetyl Carbonyl in a Disubstituted Pyridine Environment

The acetyl group at the 2-position of the pyridine ring is flanked by an electron-donating methoxy group at the 3-position and a weakly electron-donating methyl group at the 5-position . This specific electronic environment is distinct from analogs like 1-(pyridin-2-yl)ethanone (unsubstituted) or 1-(5-methylpyridin-2-yl)ethanone (lacking the 3-methoxy group) . The methoxy group can increase electron density at the carbonyl through resonance, potentially affecting its electrophilicity and, consequently, its reactivity in nucleophilic additions or condensations .

Chemical Reactivity Medicinal Chemistry Synthetic Intermediate

Optimal Research and Industrial Applications for 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Optimizing Drug-like Properties

The 22.2% higher molecular weight and unique 3-methoxy-5-methyl-2-acetyl substitution pattern, as compared to simpler pyridinyl ethanone analogs, make 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone a more advanced scaffold for medicinal chemistry . Researchers seeking to fine-tune lipophilicity, solubility, or metabolic stability in lead optimization programs should prioritize this compound over its mono-substituted or unsubstituted counterparts. The additional steric and electronic features provide a distinct starting point for exploring structure-activity relationships (SAR) .

Synthetic Chemistry: A More Advanced Building Block for Complex Heterocycles

Given its high vendor-declared purity of NLT 98% and the electronically tuned carbonyl group, this compound serves as a reliable and efficient intermediate for constructing more complex heterocyclic systems . The specific electronic environment around the acetyl group, influenced by both the 3-methoxy and 5-methyl substituents, offers a distinct reactivity profile that can be exploited in condensation reactions, cross-couplings, or cycloadditions where analog reactivity is insufficient or leads to undesired side-products .

Quality Control and High-Throughput Experimentation (HTE): A Consistent Starting Material

For high-throughput screening campaigns or library synthesis, the specified minimum purity of NLT 98% for 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone provides a more consistent and reliable starting material compared to analogs offered at lower purity grades (e.g., 95%) . This reduces variability in biological assays and synthetic outcomes, making it a superior choice for applications demanding high reproducibility and robust quality control standards .

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